molecular formula C15H24N4S2 B010804 5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine CAS No. 19844-44-1

5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine

Cat. No. B010804
CAS RN: 19844-44-1
M. Wt: 324.5 g/mol
InChI Key: APJYKRMSISHZRU-UHFFFAOYSA-N
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Description

5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine is a chemical compound that belongs to the class of thiazolopyrimidine derivatives. It has been synthesized for various research purposes, including drug development, biochemistry, and molecular biology.

Mechanism Of Action

The mechanism of action of 5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine is not fully understood. However, it has been reported to inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cancer cell growth. It has also been reported to interact with proteins involved in DNA binding, leading to changes in gene expression.

Biochemical And Physiological Effects

5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine has been reported to exhibit biochemical and physiological effects, including inhibition of cancer cell growth, modulation of gene expression, and detection of reactive oxygen species in cells. It has also been reported to exhibit cytotoxicity against various cancer cell lines and has been shown to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine in lab experiments is its ability to inhibit cancer cell growth, making it a potential candidate for drug development. It is also a fluorescent probe, making it useful for detecting reactive oxygen species in cells. However, one limitation of using this compound is its cytotoxicity, which may affect cell viability and lead to false results in some experiments.

Future Directions

There are several future directions for research on 5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine. One direction is to explore its potential as a drug candidate for cancer treatment. Another direction is to study its interaction with proteins involved in DNA binding, which could lead to new insights into gene expression and regulation. Additionally, further research could focus on optimizing the synthesis method for improved yields and reducing cytotoxicity.

Synthesis Methods

The synthesis of 5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine involves the reaction of 5-amino-2-mercaptobenzothiazole and 1-decylbromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethylacetamide at an elevated temperature. The product is obtained by purification using column chromatography. This synthesis method has been reported in several research articles and has been optimized for improved yields.

Scientific Research Applications

5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine has been used in various scientific research applications, including drug development, biochemistry, and molecular biology. It has been reported to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been used as a probe to study the interaction of proteins with nucleic acids. Additionally, it has been used as a fluorescent probe to detect the presence of reactive oxygen species in cells.

properties

CAS RN

19844-44-1

Product Name

5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine

Molecular Formula

C15H24N4S2

Molecular Weight

324.5 g/mol

IUPAC Name

2-decylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine

InChI

InChI=1S/C15H24N4S2/c1-2-3-4-5-6-7-8-9-10-20-15-18-12-11-17-14(16)19-13(12)21-15/h11H,2-10H2,1H3,(H2,16,17,19)

InChI Key

APJYKRMSISHZRU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCSC1=NC2=CN=C(N=C2S1)N

Canonical SMILES

CCCCCCCCCCSC1=NC2=CN=C(N=C2S1)N

synonyms

5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine

Origin of Product

United States

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